molecular formula C12H14N2O B3037713 D-Praziquanamine CAS No. 55375-92-3

D-Praziquanamine

Cat. No. B3037713
CAS RN: 55375-92-3
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-NSHDSACASA-N
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Description

D-Praziquanamine is the inactive isomer of L-Praziquanamine . It’s used as an experimental control . It’s a part of the Praziquantel (PZQ) family, which is the sole effective drug against schistosomiasis .


Synthesis Analysis

The synthesis of new molecular hybrids with potential antimalarial and antischistosomal activity was designed using the concept of molecular hybridization . A total of seventeen molecular hybrids and two PZQ analogues were prepared by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid .


Molecular Structure Analysis

The D-Praziquanamine molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

In the synthesis of new molecular hybrids, 6-alkylpraziquanamines were coupled with cinnamic acids and cyclohexane carboxylic acid . This process resulted in the creation of seventeen molecular hybrids and two PZQ analogues .


Physical And Chemical Properties Analysis

D-Praziquanamine has a molecular weight of 202.252 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 399.7±42.0 °C at 760 mmHg . The exact mass is 202.110611 and the LogP is 0.64 .

Scientific Research Applications

Antimalarial Activity

Malaria remains a significant global health challenge, and drug resistance against existing antimalarial agents necessitates the development of novel therapies. D-Praziquanamine and its analogues have been investigated for their antimalarial potential. Although the synthesized compounds did not exhibit significant activity against Plasmodium falciparum, further optimization may yield promising leads in the fight against malaria .

Antischistosomal Activity

Schistosomiasis, caused by parasitic flatworms of the genus Schistosoma, affects millions of people worldwide. Praziquantel (PZQ) is the primary drug used to treat schistosomiasis, but concerns about drug resistance persist. D-Praziquanamine derivatives, specifically molecular hybrids, have shown activity against schistosomiasis. Notably, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited substantial activity at 10 µM (78.2% activity) compared to PZQ. Further optimization of compound 32 could lead to a potential lead compound for schistosomiasis treatment .

Molecular Hybridization Strategy

The concept of molecular hybridization involves combining pharmacophoric units from known bioactive molecules to create new chemical entities. In the case of D-Praziquanamine, researchers coupled 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid to synthesize molecular hybrids. This approach aims to enhance antimalarial and antischistosomal properties .

Optical Purity Determination

Efficiently obtaining enantiopure praziquanamine is crucial for drug development.

Future Directions

The development of new therapies to combat diseases like malaria and schistosomiasis is necessary due to the emergence of drug resistance . One particular molecular hybrid, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited notable activity and might hold promise as a potential lead compound in the fight against schistosomiasis after further optimization .

Mechanism of Action

Target of Action

D-Praziquanamine, an isomer of L-Praziquanamine , is hypothesized to target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum . These channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular processes.

Mode of Action

Although the exact mechanism of action is still unknown, it is believed that D-Praziquanamine interacts with its targets, leading to disruption of calcium ion homeostasis in the worm . This disruption is thought to result in uncontrolled muscle contraction and paralysis , thereby inhibiting the normal functioning of the parasites.

Pharmacokinetics

Praziquantel, the racemate of D-Praziquanamine, undergoes extensive first-pass metabolism in the liver by the cytochrome P450 (CYP) system, including CYP1A2, CYP3A4, CYP2B1, CYP3A5, and CYP2C19 . This makes its pharmacokinetics susceptible to variability due to interindividual pharmacogenetic differences and interactions with drugs or substances taken concomitantly that induce or inhibit these enzymes . .

Result of Action

The primary result of D-Praziquanamine’s action is the paralysis of parasites, which is achieved by causing uncontrolled muscle contraction through disruption of calcium ion homeostasis . This effect is crucial for its anthelmintic activity against parasitic worm infections such as schistosomiasis .

Action Environment

The action, efficacy, and stability of D-Praziquanamine can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit the enzymes involved in its metabolism . .

properties

IUPAC Name

(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164452
Record name (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Praziquanamine

CAS RN

55375-92-3
Record name (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55375-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Praziquanamine, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW22SZ7JPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Further embodiments disclosed herein provide a process for the preparation of Praziquantel of formula I by cyclisation of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide using an acid in the presence of a solvent to obtain 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline; and acylation of 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with cyclohexanoylchloride in presence of a base and a solvent to obtain Praziquantel.
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Synthesis routes and methods II

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
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hydrochloride salt
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride (8.77 g, 29.0 mmol) was added to the ice-cooled sulfuric acid (8.8 ml) and the mixture was stirred for 3.5 hours at room temperature. Ice-water was added to the solution after cooling by ice and the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide. The organic layer was washed with brine and dried with magnesium sulfate, and then the solvents were removed under reduced pressure. Recrystallization of the residue with hexane-ethyl acetate afforded 1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one (4.38 g, 75%).
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2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
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Synthesis routes and methods V

Procedure details

g. of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is boiled with 20 ml. concentrated potassium hydrogen sulfate solution for 48 hours. The solution is subsequently extracted with chloroform, and the organic phase is dried with sodium sulfate and evaporated. 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline of m.p. 119°-120° C. is obtained in a yield of 91%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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